1-[(2-Bromo-6-fluorophenyl)methyl]piperazine
Description
Properties
CAS No. |
916792-20-6 |
|---|---|
Molecular Formula |
C11H14BrFN2 |
Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-[(2-bromo-6-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
InChI Key |
ANUJGRCGZLUNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to this compound involves the alkylation of piperazine with a suitably substituted benzyl halide, typically a 2-bromo-6-fluorobenzyl chloride or bromide, under basic conditions. This nucleophilic substitution reaction targets the nitrogen atom of piperazine, forming the desired N-benzylpiperazine derivative.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 2-Bromo-6-fluorobenzyl chloride or bromide + Piperazine | Nucleophilic substitution in an organic solvent (e.g., dichloromethane, toluene) | Base such as potassium carbonate or sodium hydroxide neutralizes HCl formed; reaction under reflux to enhance yield |
| 2 | Purification | Extraction and recrystallization or chromatography | Removal of unreacted starting materials and side products |
| 3 | Optional: Palladium-catalyzed coupling | For alternative synthesis routes involving cross-coupling | Use of Pd catalysts with phosphine ligands in polar aprotic solvents like DMF or DMSO at 50–150°C |
This method is consistent with the synthesis of related piperazine derivatives where benzyl halides react with piperazine nucleophiles, as described for 1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine, a closely related compound differing only in fluorine position and piperazine substitution.
Industrial Considerations
- Continuous Flow Reactors: Industrial synthesis may employ continuous flow techniques to improve reaction control, reproducibility, and yield, minimizing by-products.
- Solvent Choice: Common solvents include dichloromethane, toluene, or polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Bases: Potassium carbonate and cesium carbonate are preferred bases for palladium-catalyzed reactions, while sodium hydroxide or potassium hydroxide are used for nucleophilic substitutions.
- Temperature: Reaction temperatures range from ambient to reflux (approximately 50–150°C), depending on the method and solvent used.
Alternative Synthetic Approaches
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, can be employed to synthesize N-arylpiperazines. For example, a palladium catalyst with a phosphine ligand can couple 2-bromo-6-fluorobenzene derivatives with piperazine under basic conditions in polar aprotic solvents at elevated temperatures (90–110°C). This method can provide high selectivity and yield, especially when direct alkylation is challenging.
Microwave-Assisted Synthesis
Microwave irradiation has been reported to accelerate piperazine derivative synthesis, reducing reaction times from hours to minutes while maintaining or improving yields. This technique can be applied to nucleophilic substitution or coupling reactions, offering a rapid and energy-efficient alternative.
Chemical Reaction Analysis
| Reaction Type | Reagents | Conditions | Products | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Bromo-6-fluorobenzyl chloride + Piperazine | Reflux in organic solvent, base present | This compound | High yield, straightforward |
| Palladium-Catalyzed Coupling | 2-Bromo-6-fluorobenzene + Piperazine, Pd catalyst, base | 90–110°C, polar aprotic solvent | N-arylpiperazine derivatives | High selectivity, useful for complex substitutions |
| Microwave-Assisted | Same as above | Microwave irradiation, elevated temp | Faster reaction, comparable yield | Efficient, scalable |
Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Industrial Feasibility |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | Simple, uses commercially available reagents | Possible side reactions, need for purification | 80–90% | High |
| Palladium-Catalyzed Coupling | High selectivity, suitable for complex derivatives | Requires expensive catalysts, ligand optimization | 70–85% | Moderate to high |
| Microwave-Assisted Synthesis | Rapid, energy-efficient | Requires specialized equipment | Comparable to conventional | Increasingly feasible |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2-bromo-6-fluorophenyl group undergoes SNAr reactions due to electron deficiency caused by halogen substituents. Key reaction parameters include:
Mechanistic studies show that fluorine at the 6-position directs incoming nucleophiles to the para position relative to bromine (C-2), following the cine substitution pathway . The reaction proceeds through a Meisenheimer intermediate stabilized by the electron-withdrawing effects of both halogens.
Transition Metal-Catalyzed Cross-Couplings
The bromine atom participates in palladium-catalyzed reactions:
Suzuki-Miyaura Coupling
Optimal conditions require anhydrous solvents and elevated temperatures (80-100°C). The fluorine substituent remains intact under these conditions.
Buchwald-Hartwig Amination
This method demonstrates superior regioselectivity compared to SNAr, particularly for sterically hindered amines .
Piperazine Ring Functionalization
The secondary amines in the piperazine moiety undergo characteristic reactions:
Steric effects from the benzyl group lead to preferential substitution at the less hindered piperazine nitrogen .
Reductive Dehalogenation
Controlled hydrogenolysis removes bromine while preserving fluorine:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H2 (1 atm), EtOH, RT | 1-[(6-Fluorophenyl)methyl]piperazine | 95% | |
| Raney Ni | H2 (3 atm), THF, 50°C | 1-[(6-Fluorophenyl)methyl]piperazine | 88% |
This selectivity arises from the stronger C-F bond (485 kJ/mol) compared to C-Br (285 kJ/mol).
Ring-Opening Reactions
Under strong acidic conditions, the piperazine ring undergoes cleavage:
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Conc. HCl | Reflux, 12 hr | N,N'-bis(2-Bromo-6-fluorobenzyl)ethylenediamine | 68% | |
| H2SO4 (98%) | 120°C, 6 hr | 2-Bromo-6-fluorobenzylamine oligomers | Quant. |
These reactions proceed through protonation of the piperazine nitrogens followed by nucleophilic attack at the β-carbon.
Coordination Chemistry
The piperazine nitrogen lone pairs enable complex formation:
| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |
|---|---|---|---|---|
| CuCl2 | 1:2 | [Cu(C11H13BrFN2)2Cl2] | Catalytic intermediates | |
| Pd(OAc)2 | 1:1 | [Pd(C11H13BrFN2)(OAc)2] | Cross-coupling catalysts |
X-ray crystallography reveals a distorted square-planar geometry in palladium complexes .
Stability Under Various Conditions
The compound demonstrates exceptional thermal stability below 140°C, making it suitable for high-temperature reactions .
Scientific Research Applications
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology to study the effects of halogenated piperazine derivatives on cellular processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The presence of the bromine and fluorine atoms enhances its binding affinity to certain receptors, leading to modulation of their activity. The compound may act as an agonist or antagonist depending on the target receptor and the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzylpiperazine Class
Benzylpiperazines are characterized by a piperazine ring linked to a benzyl group. Substituents on the benzyl ring dictate their physicochemical and biological properties. Key analogs include:
1-(2-Fluorobenzyl)piperazine
- Substituents : Single fluorine at the 2-position.
- Properties: Exhibits moderate affinity for 5-HT1B/1C receptors, as inferred from analogs like TFMPP and mCPP .
- References : .
1-(3-Chloro-4-fluorophenyl)methylpiperazine
- Substituents : Chlorine (3-position) and fluorine (4-position).
- Properties : Demonstrated tyrosinase inhibition in synthesis studies, with synthetic yields of 87–94% via nucleophilic substitution . The adjacent halogens may enhance electronic interactions in binding pockets.
- References : .
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine
Comparison with Phenylpiperazine Derivatives
Phenylpiperazines feature a piperazine ring directly attached to a phenyl group. While structurally distinct from benzylpiperazines, their substituent effects offer insights:
mCPP (1-(3-Chlorophenyl)piperazine)
- Substituents : Chlorine at the 3-position.
- Properties : A 5-HT1B/2C agonist with locomotor-suppressant effects. Meta-substitution is critical for receptor selectivity .
- References : .
TFMPP (1-(3-Trifluoromethylphenyl)piperazine)
Key Differences in Substituent Effects
| Feature | 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine | 1-(2-Fluorobenzyl)piperazine | mCPP |
|---|---|---|---|
| Substituent Positions | 2-Br, 6-F (ortho) | 2-F | 3-Cl (meta) |
| Electronic Effects | Strong electron-withdrawing (Br, F) | Moderate (F) | Moderate (Cl) |
| Steric Effects | High (Br at ortho) | Low | Moderate |
| Receptor Affinity | Not reported | 5-HT1B/1C (moderate) | 5-HT1B/2C agonist |
Pharmacological and Physicochemical Insights
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for halogenated benzylpiperazines, involving nucleophilic substitution or reductive amination (e.g., using 2-bromo-6-fluorobenzyl bromide and piperazine) .
- Spectroscopic Trends : Halogen substituents (Br, F) would influence NMR chemical shifts and IR/Raman vibrational frequencies, as seen in analogs like 1-(2-chlorophenyl)piperazine .
- Biological Activity : The ortho-bromo group may sterically hinder interactions with 5-HT1B/1C receptors compared to meta-substituted phenylpiperazines. However, its dual halogenation could enhance tyrosinase inhibition, as observed in 1-(3-chloro-4-fluorophenyl)methylpiperazine .
Biological Activity
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C11H13BrF2N2 and a molecular weight of approximately 273.14 g/mol, this compound features a piperazine ring substituted with a 2-bromo-6-fluorobenzyl group. This structural configuration is significant as it influences the compound's interaction with various biological targets, particularly serotonin receptors, which are crucial in mood regulation and psychiatric disorders.
Pharmacological Properties
Research indicates that this compound exhibits notable pharmacological properties, particularly as an antagonist for serotonin receptors. These receptors play a pivotal role in mood regulation, making this compound a candidate for therapeutic applications in treating mood disorders and other neurological conditions. The presence of halogen substituents (bromo and fluoro) enhances its binding affinity and specificity, which is critical for developing effective therapeutic agents.
Antimicrobial and Anticancer Properties
In addition to its serotonergic activity, compounds structurally similar to this compound have demonstrated antimicrobial and anticancer properties. For instance, studies have shown that piperazine derivatives can exhibit significant activity against various bacterial strains and cancer cell lines . The compound's potential as an antimicrobial agent suggests it may be effective against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The unique arrangement of substituents in this compound significantly influences its biological activity. Variations in the halogen substituents can lead to differences in reactivity and bioactivity. For example, compounds with different halogen placements or types (e.g., chlorine instead of bromine) have been shown to exhibit varying degrees of biological activity.
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various piperazine derivatives, including this compound, found that these compounds exhibited marked activity against standard pathogenic bacterial strains. The results indicated that certain derivatives had potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| This compound | Moderate | Moderate |
| 1-[(2-Chloro-6-fluorophenyl)methyl]piperazine | High | Low |
| 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine | Low | High |
Study on Anticancer Activity
In vitro studies have also assessed the anticancer potential of this compound against various cancer cell lines. The compound was tested using the MTT assay to evaluate its cytotoxic effects on HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The findings revealed that the compound exhibited moderate anti-proliferative activity, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
